molecular formula C19H20N4O2 B2866354 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)butanamide CAS No. 440331-23-7

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)butanamide

Katalognummer: B2866354
CAS-Nummer: 440331-23-7
Molekulargewicht: 336.395
InChI-Schlüssel: GCPIZCMZVFTIGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)butanamide is a carboxamide derivative featuring a benzotriazinone core linked to a butanamide chain and a 2-phenylethyl substituent. The benzotriazinone moiety (4-oxo-1,2,3-benzotriazin-3(4H)-yl) is a heterocyclic system known for its diverse biological and chemical applications, including kinase inhibition and pesticidal activity . The compound is synthesized via a multi-step process starting from isatin, involving oxidation, diazotization, and coupling with amines (e.g., 2-phenylethylamine) . Its structure combines lipophilic (2-phenylethyl) and polar (amide, benzotriazinone) regions, influencing solubility, bioavailability, and target interactions.

Eigenschaften

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-18(20-13-12-15-7-2-1-3-8-15)11-6-14-23-19(25)16-9-4-5-10-17(16)21-22-23/h1-5,7-10H,6,11-14H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPIZCMZVFTIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)butanamide typically involves the condensation of a benzotriazine derivative with a phenylethylamine derivative under specific conditions. For instance, a common approach is to react 4-oxo-1,2,3-benzotriazine with N-(2-phenylethyl)butanamide in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM). This reaction is often performed at room temperature for several hours to yield the desired product.

Industrial Production Methods: The industrial production of this compound might scale up the laboratory synthesis techniques by employing larger reaction vessels, optimizing reaction conditions, and utilizing more efficient purification methods like crystallization, distillation, or chromatographic techniques. Automation and continuous flow reactors can also enhance the production efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions:

  • Oxidation: 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)butanamide can undergo oxidation reactions under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: This compound may be reduced using reagents like lithium aluminium hydride (LAH) or sodium borohydride (NaBH4) to transform the oxo group.

  • Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenylethylamine moiety, with reagents like halogenating agents or alkylating agents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetone.

  • Reduction: Lithium aluminium hydride in dry ether, sodium borohydride in methanol.

  • Substitution: Alkyl halides, acyl halides, in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

  • Oxidation may yield carboxylic acids or ketones.

  • Reduction could produce alcohols or amines.

  • Substitution reactions can introduce various functional groups, enhancing the compound's versatility.

Wissenschaftliche Forschungsanwendungen

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)butanamide has diverse applications in scientific research:

  • Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

  • Medicine: Investigated for potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

  • Industry: Can be utilized in the development of new materials, such as polymers or catalysts, due to its unique structural properties.

Wirkmechanismus

The specific mechanism of action for 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)butanamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit an enzyme by forming a stable complex with the active site, preventing substrate access and subsequent catalysis. The pathways involved would include the interactions between the compound and its molecular targets, potentially leading to downstream effects such as altered cellular signaling or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Analogs within the N-Alkyl/Phenyl-4-(4-Oxobenzotriazin-3-yl)butanamide Series

details a series of N-substituted-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides. Key comparisons are summarized below:

Compound No. Substituent (R) Molecular Weight logP* Key Properties
14a Ethyl ~295.3 ~2.1 Higher solubility due to small alkyl group; moderate lipophilicity
14n Phenyl ~353.4 ~3.5 Increased steric hindrance; potential π-π stacking with aromatic targets
Target Compound 2-Phenylethyl ~365.4 ~3.7 Enhanced lipophilicity and membrane permeability; balanced steric bulk for receptor binding

Key Observations :

  • Lipophilicity : The 2-phenylethyl group increases logP compared to ethyl (14a) or tert-butyl (14b) analogs, favoring passive diffusion across biological membranes.

Analogs with Modified Core Structures

2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide ()
  • Core Structure : Acetamide (shorter chain) vs. butanamide (target compound).
  • Properties : Thiazole may enhance metabolic stability compared to the phenylethyl group but reduce solubility due to increased hydrophobicity .
Zelatriazinum (INN: WHO List 91, )
  • Structure : 2-(4-Oxo-benzotriazin-3-yl)-N-[(1S)-1-(4-trifluoromethoxyphenyl)ethyl]acetamide.
  • Key Differences : Trifluoromethoxy group increases electronegativity and metabolic resistance compared to the target compound’s phenylethyl group.
  • Applications : Zelatriazinum’s stereospecific design (S-configuration) suggests optimized receptor interactions, contrasting with the racemic target compound .
N-(3-Methoxyphenyl)-2-(4-oxo-benzotriazin-3-yl)butanamide ()
  • Substituent : 3-Methoxyphenyl introduces polar oxygen, improving aqueous solubility (logP = 3.7377 vs. target’s ~3.7).
  • Impact : Methoxy group may enhance binding to targets requiring polar interactions (e.g., enzymes with hydrophilic pockets) .

Pesticidal Analogs ()

  • Azinphos-methyl (O,O-dimethyl-S-[(4-oxo-benzotriazin-3-yl)methyl]dithiophosphate): Structure: Phosphorodithioate ester instead of carboxamide. Toxicity: Higher acute toxicity due to organophosphate moiety, limiting pharmaceutical utility .

Biologische Aktivität

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)butanamide is a synthetic compound with a complex structure that includes a benzotriazine core. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound suggest that it may interact with various biological targets, leading to therapeutic effects.

Chemical Structure and Properties

The molecular formula of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)butanamide is C15H16N4O2C_{15}H_{16}N_{4}O_{2}, with a molecular weight of approximately 284.31 g/mol. Its structure is characterized by the presence of a benzotriazine moiety, which is often associated with enhanced biological activity due to its ability to interact with enzymes and receptors involved in disease pathways.

Antimicrobial Activity

Research indicates that compounds containing the benzotriazine structure exhibit significant antimicrobial properties. Studies have shown that 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)butanamide can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve interference with bacterial DNA synthesis or function.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, suggesting its role as an anticancer agent. The compound appears to modulate signaling pathways associated with cell proliferation and survival.

Case Study: In Vitro Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-phenylethyl)butanamide resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways, leading to programmed cell death.

Table 2: In Vitro Anticancer Activity Results

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)Reference
108010
205030
402560

The proposed mechanism of action for the biological activity of this compound involves its interaction with specific molecular targets within cells. The benzotriazine ring may facilitate binding to enzymes or receptors that are critical for cellular processes such as DNA replication and repair. Additionally, the presence of the phenylethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.